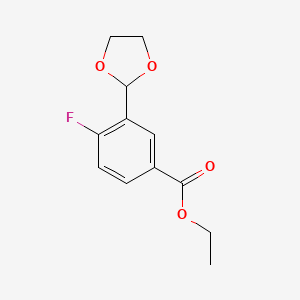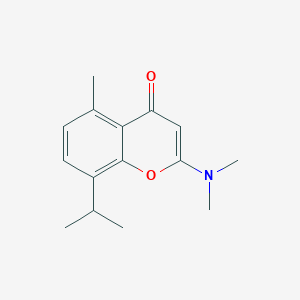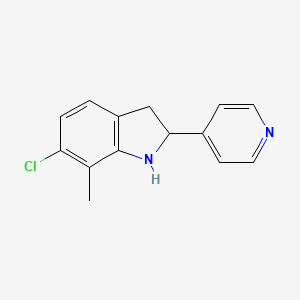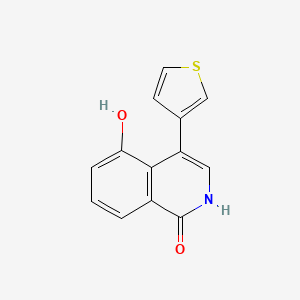
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a heterocyclic compound that features both isoquinoline and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Introduction of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 5-oxo-4-(thiophen-3-yl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-Hydroxy-4-(thiophen-3-yl)isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Use in the synthesis of organic semiconductors or conductive polymers.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the formulation of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyisoquinoline: Lacks the thiophene moiety.
4-(Thiophen-3-yl)isoquinoline: Lacks the hydroxyl group.
Isoquinolin-1(2H)-one: Lacks both the hydroxyl group and the thiophene moiety.
Uniqueness
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group and the thiophene moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
656234-37-6 |
|---|---|
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
5-hydroxy-4-thiophen-3-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H9NO2S/c15-11-3-1-2-9-12(11)10(6-14-13(9)16)8-4-5-17-7-8/h1-7,15H,(H,14,16) |
Clé InChI |
JXCHJOBUZZZWII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



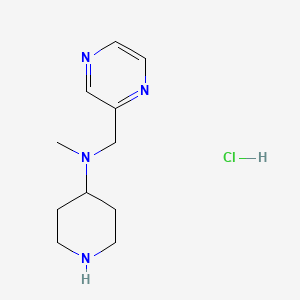
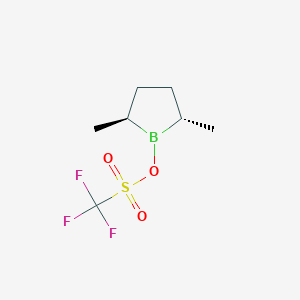
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
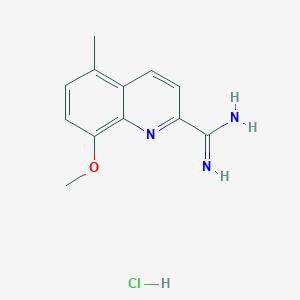

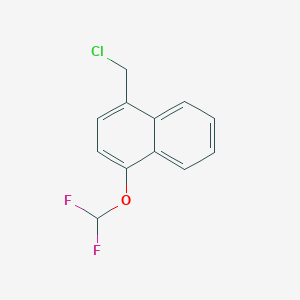
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)



